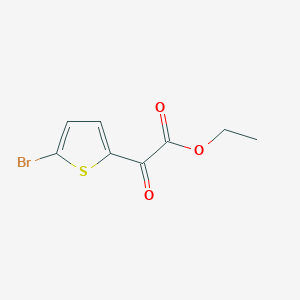

2-(5-溴噻吩-2-基)-2-氧代乙酸乙酯

描述

Synthesis Analysis

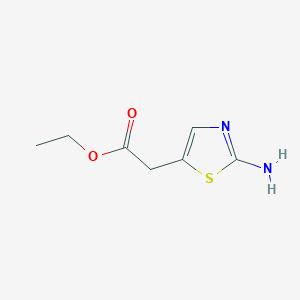

The synthesis of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate and related compounds often involves novel chalcones and cyclization products, utilizing ethylacetoacetate for the generation of specific derivatives. These synthetic routes are characterized by their efficiency and the ability to yield compounds with promising biological activities, such as anti-inflammatory and antimicrobial properties (Ashalatha, Narayana, & Vijaya Raj, 2009).

Molecular Structure Analysis

The molecular structure of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate derivatives has been elucidated through spectral analyses and crystal structures investigations. These studies reveal the stabilization of molecular structures through weak intermolecular hydrogen bonding, contributing to their reactivity and potential as bioactive molecules (Ahmed et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate are diverse, including its use in palladium-catalysed direct heteroarylations. This method provides efficient access to biheteroaryls, illustrating the compound's versatility in facilitating complex chemical transformations (Fu, Zhao, Bruneau, & Doucet, 2012).

科学研究应用

有机半导体应用

该化合物是p型有机半导体应用的有希望的候选者。 它已被用于合成新的噻吩并[3,2-b]噻吩衍生物,由于它们的共轭体系,这些衍生物表现出有趣的电子特性 . 这些材料在有机场效应晶体管(OFET)和薄膜晶体管(TFT)中特别有用,具有良好的空气和热稳定性 .

杂环化合物的合成

2-(5-溴噻吩-2-基)-2-氧代乙酸乙酯在各种杂环化合物的合成中用作前体。 例如,它可以参与恶二唑衍生物的制备,这些衍生物在药物和材料科学中都有应用 .

属性

IUPAC Name |

ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3S/c1-2-12-8(11)7(10)5-3-4-6(9)13-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBGHMBDWGNJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371316 | |

| Record name | Ethyl (5-bromothiophen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22098-10-8 | |

| Record name | Ethyl (5-bromothiophen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol](/img/structure/B31675.png)

![1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid](/img/structure/B31686.png)